H-Pro-Phe-Gly-Lys-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

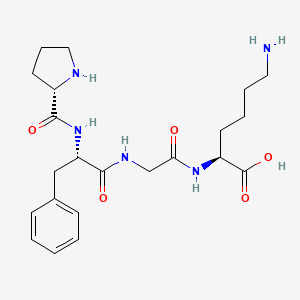

H-Pro-Phe-Gly-Lys-OH is a useful research compound. Its molecular formula is C22H33N5O5 and its molecular weight is 447.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Catalytic Peptide Ligation (CPL)

CPL at neutral pH (7.0) using thiol catalysts (e.g., Ac-Cys-OH) enables selective α-peptide bond formation. For lysine-containing peptides like PFGK, this method minimizes ε-amide side products, achieving α:ε selectivity ratios up to 9:1 under optimized conditions .

| Parameter | Conditions | Outcome |

|---|---|---|

| pH | 7.0 | High α-selectivity (58–65% yield) |

| Temperature | 80°C | Rapid ligation (6 days for completion) |

| Catalyst | 30 mol% Ac-Cys-OH | Enhanced reaction rate |

Hydrolysis of Amidine Intermediates

During synthesis, amidine intermediates undergo pH-dependent hydrolysis. At pH 7, PFGK precursors hydrolyze selectively to α-peptides, whereas pH 9 promotes non-selective hydration .

Oxidation and Reduction

-

Oxidation : The phenylalanine residue (aromatic side chain) is susceptible to oxidation, particularly under alkaline conditions.

-

Reduction : Thiol-based catalysts (e.g., dithiothreitol) stabilize cysteine-like intermediates during ligation.

Protection Strategies

-

Lysine Protection : The ε-amino group of lysine is protected with t-butyloxycarbonyl (Boc) during SPPS to prevent undesired side reactions .

-

Proline Stability : Proline’s cyclic structure enhances conformational stability, reducing racemization during synthesis .

Stability and Hydrolysis

PFGK exhibits stability in neutral aqueous solutions but degrades under extreme pH or prolonged heating:

| Condition | Effect | Reference |

|---|---|---|

| pH 7.0, 20°C | Stable for >30 days | |

| pH 9.0, 80°C | Rapid hydrolysis (38% degradation) | |

| 60°C, 12 h | Partial decomposition (15–30% loss) |

Comparative Analysis with Analogous Peptides

The reactivity of PFGK differs from structurally similar peptides due to its proline-rich sequence:

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O5/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32)/t16-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMILMCIMLLYNMB-BZSNNMDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436108 |

Source

|

| Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21957-31-3 |

Source

|

| Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.